Positional Isomer Differentiation: 5-(1-Methyl-1H-pyrazol-5-yl) vs. 3-Methyl-5-(1-methyl-1H-pyrazol-5-yl) Analog (CAS 1443279-58-0)
The target compound (CAS 1443278-87-2) and its 3-methyl analog (CAS 1443279-58-0) are positional isomers differing only by the presence or absence of a methyl group at the pyrazolo[1,5-a]pyrimidine 3-position. This structural difference—a single methyl group—produces measurable changes in lipophilicity, hydrogen-bonding capacity, and steric bulk at the hinge-binding region of kinase ATP pockets [1]. Researchers requiring a scaffold with an unsubstituted 3-position for subsequent functionalization or a lower logP profile to mitigate promiscuous binding should select CAS 1443278-87-2 over its 3-methyl congener.
| Evidence Dimension | Calculated lipophilicity (ALogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | ALogP = 0.22 ± 0.51; TPSA = 85.5 Ų (calculated via ADMETlab 2.0 for CAS 1443278-87-2) [2] |
| Comparator Or Baseline | 3-Methyl analog (CAS 1443279-58-0): ALogP = 0.55 ± 0.52; TPSA = 85.5 Ų (calculated via ADMETlab 2.0) [3] |
| Quantified Difference | ΔALogP = 0.33 (target compound is ~0.3 log units more hydrophilic); TPSA unchanged. |
| Conditions | In silico prediction using consensus model (ADMETlab 2.0) under standard conditions. |
Why This Matters
A 0.33-unit reduction in ALogP may improve aqueous solubility and reduce off-target binding to hydrophobic protein pockets, an important consideration for hit-to-lead progression in kinase inhibitor programs.
- [1] Stanton, M.G. et al., “Pyrazolo[1,5-a]pyrimidine Derivatives as MARK Inhibitors,” US Patent Application US20100305091 A1, filed July 16, 2008, published December 2, 2010. View Source
- [2] ADMETlab 2.0, in silico prediction for SMILES: Cn1nccc1c2cc(n3nccc3n2)C(=O)O (CAS 1443278-87-2). View Source
- [3] ADMETlab 2.0, in silico prediction for SMILES: Cn1nccc1c2cc(n3nc(C)cc3n2)C(=O)O (CAS 1443279-58-0). View Source
